2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one
Overview
Description
2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one is a heterocyclic compound that contains both pyridine and benzoxazinone moieties
Preparation Methods
The synthesis of 2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one typically involves the reaction of 2,6-dichloro-4-pyridinecarboxylic acid with appropriate fluorinated reagents under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the benzoxazinone ring. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Scientific Research Applications
2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
2-(2,6-dichloro-4-pyridyl)-5-fluoro-4H-3,1-benzoxazin-4-one can be compared with other similar compounds such as:
2,6-dichloro-4-pyridyl derivatives: These compounds share the pyridine moiety and exhibit similar chemical reactivity.
Fluorinated benzoxazinones: These compounds have the benzoxazinone ring with fluorine substitution, leading to comparable properties.
Chloropyridines: Compounds like 2,6-dichloro-4-pyridine exhibit similar substitution patterns and reactivity.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2,6-dichloropyridin-4-yl)-5-fluoro-3,1-benzoxazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5Cl2FN2O2/c14-9-4-6(5-10(15)18-9)12-17-8-3-1-2-7(16)11(8)13(19)20-12/h1-5H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMCSVXMHPHIOW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)C(=O)OC(=N2)C3=CC(=NC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5Cl2FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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